molecular formula C9H15BrO B1148328 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL CAS No. 127652-85-1

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL

Cat. No.: B1148328
CAS No.: 127652-85-1
M. Wt: 219.12 g/mol
InChI Key: KDUQCNNBLUIICP-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclohexyl-prop-2-en-1-ol (CAS: 127652-85-1) is an organobromine compound with the molecular formula C₉H₁₅BrO and a molar mass of 219.12 g/mol . Its structure features a cyclohexyl group attached to a propenol backbone, with a bromine atom at the β-position relative to the hydroxyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals due to its functional groups, which allow for diverse chemical modifications .

Properties

CAS No.

127652-85-1

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-bromo-3-cyclohexylprop-2-en-1-ol

InChI

InChI=1S/C9H15BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h6,8,11H,1-5,7H2

InChI Key

KDUQCNNBLUIICP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C=C(CO)Br

Canonical SMILES

C1CCC(CC1)C=C(CO)Br

Synonyms

2-BROMO-3-CYCLOHEXYL-PROP-2-EN-1-OL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL typically involves the bromination of 3-cyclohexyl-prop-2-en-1-ol. One common method is to react 3-cyclohexyl-prop-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-3-cyclohexyl-prop-2-en-1-ol with four analogs, focusing on structural variations and their implications for reactivity, solubility, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Features
2-Bromo-3-cyclohexyl-prop-2-en-1-ol C₉H₁₅BrO 219.12 Bromine substituent (excellent leaving group), cyclohexyl group (steric bulk), conjugated enol system
3-Cyclohexyl-prop-2-en-1-ol C₉H₁₆O 140.23 Lacks bromine; higher polarity due to hydroxyl group, lower molecular weight. Likely more hydrophilic.
2-Chloro-3-cyclohexyl-prop-2-en-1-ol C₉H₁₅ClO 174.67 Chlorine replaces bromine; weaker leaving group, lower molar mass. Reduced electrophilicity.
2-Bromo-3-phenyl-prop-2-en-1-ol C₉H₉BrO 213.07 Phenyl group (aromatic, rigid) instead of cyclohexyl; potential for π-π stacking interactions.
2-Bromo-3-cyclohexyl-propane-1-ol C₉H₁₇BrO 221.14 Saturated backbone; no conjugation, reduced reactivity in addition reactions.

Reactivity and Functional Group Analysis

  • Bromine vs. Chlorine : The bromine atom in the target compound enhances its leaving group ability compared to chlorine analogs, making it more reactive in nucleophilic substitution (e.g., SN₂) or elimination reactions .
  • Cyclohexyl vs. In contrast, the planar phenyl group may facilitate aromatic interactions in catalysis or material science applications.
  • Conjugated Enol vs. Saturated Backbone: The double bond in the enol system allows for conjugation, stabilizing intermediates in electrophilic additions (e.g., Diels-Alder reactions). Saturated analogs lack this reactivity.

Solubility and Pharmacokinetic Considerations

  • The cyclohexyl group increases lipophilicity, improving membrane permeability but reducing water solubility. This property contrasts with the phenyl analog, which may exhibit moderate solubility in polar aprotic solvents due to aromatic polarity.
  • The hydroxyl group in all analogs enables hydrogen bonding, though its impact is mitigated by the nonpolar substituents (e.g., cyclohexyl or phenyl).

Research Findings and Limitations

  • The comparisons above rely on structural extrapolation and established organic chemistry principles.
  • Further studies are needed to quantify properties like boiling/melting points, exact solubility, and reaction yields.

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